4-Iodonitrobenzene-13C6
Overview
Description
4-Iodonitrobenzene-13C6 is a labeled isotope of 4-Iodonitrobenzene, where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in research applications, particularly in the fields of organic synthesis and isotope labeling. The molecular formula of this compound is 13C6H4INO2, and it has a molecular weight of 254.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodonitrobenzene-13C6 typically involves the iodination of nitrobenzene-13C6The reaction conditions often involve the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of 99% carbon-13 .
Chemical Reactions Analysis
Types of Reactions
4-Iodonitrobenzene-13C6 undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or dimethylformamide
Major Products
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 4-Iodoaniline-13C6.
Coupling Reactions: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
4-Iodonitrobenzene-13C6 is widely used in scientific research, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Isotope Labeling: In studies involving metabolic pathways, reaction mechanisms, and environmental pollutant tracking.
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Material Science: In the development of new materials with specific isotopic compositions
Mechanism of Action
The mechanism of action of 4-Iodonitrobenzene-13C6 depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Iodonitrobenzene: The non-labeled analogue with the same chemical structure but without carbon-13 isotopes.
4-Iodoaniline-13C6: The reduced form of 4-Iodonitrobenzene-13C6.
4-Iodobenzotrifluoride: A similar compound with a trifluoromethyl group instead of a nitro group
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of chemical processes. The presence of carbon-13 isotopes allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Properties
IUPAC Name |
1-iodo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCFNJTCDSLCY-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745946 | |
Record name | 1-Iodo-4-nitro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.962 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216468-84-6 | |
Record name | 1-Iodo-4-nitro(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216468-84-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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